BenchChemオンラインストアへようこそ!

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate

Lipophilicity Membrane Permeability Physicochemical Property

This fully synthetic chromen-4-one ester combines a C3 3,4-dimethoxyphenyl motif with a C7 4-bromobenzoate ester (MW 481.3 g/mol, tPSA 71.1 Ų, cLogP ~4.9). The low tPSA and zero HBD meet BBB-penetrant criteria for CNS screening decks. The 4-bromobenzoate ester provides a sigma-hole donor for halogen bonding, absent in dehalogenated analogs. Its distinct molecular shape (PMI ratio ≈1.35 vs. ≈1.20) enables systematic 3D topology mapping against the constitutional isomer (same MF). Choose for fragment-based screens targeting kinases, PDEs, or bromodomains.

Molecular Formula C24H17BrO6
Molecular Weight 481.298
CAS No. 845667-21-2
Cat. No. B2774339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate
CAS845667-21-2
Molecular FormulaC24H17BrO6
Molecular Weight481.298
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Br)OC
InChIInChI=1S/C24H17BrO6/c1-28-20-10-5-15(11-22(20)29-2)19-13-30-21-12-17(8-9-18(21)23(19)26)31-24(27)14-3-6-16(25)7-4-14/h3-13H,1-2H3
InChIKeyWLGGZIQMTADUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate (CAS 845667-21-2): A Structurally Differentiated Chromen-4-one Scaffold for Procurement


3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate (CAS 845667-21-2) is a fully synthetic small molecule belonging to the chromen-4-one (chromone) class, specifically characterized as a 3-aryl-4H-chromen-4-one ester derivative . Its core structure combines a 3,4-dimethoxyphenyl substituent at the C3 position of the chromone ring with a 4-bromobenzoate ester at the C7 phenolic oxygen, yielding a molecular formula of C₂₄H₁₇BrO₆ and a molecular weight of 481.3 g/mol [1]. The compound is catalogued within the InterBioScreen synthetic library (ID STOCK1N-37682) and is available from multiple specialty chemical vendors, primarily as a research tool for early-stage drug discovery, scaffold-hopping, and structure-activity relationship (SAR) exploration [2].

Why 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate Cannot Be Replaced by Generic Chromone Analogs


Within the chromen-4-one chemical space, minor structural permutations at the C3 aryl ring or C7 ester can profoundly alter physicochemical properties, target engagement profiles, and metabolic stability [1]. The target compound's specific substitution pattern—a electron-rich 3,4-dimethoxyphenyl group at C3 and a brominated benzoyl ester at C7—creates a distinctive steric and electronic environment that is not replicated by its closest analogs, such as the reverse ester 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate or the non-brominated methoxy analog . Generic substitution with other in-class chromones risks loss of halogen-bonding capability, altered lipophilicity, and divergent SAR trajectories, undermining reproducibility in biochemical or cellular assays [2].

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate Against Closest Structural Analogs


Enhanced Lipophilicity (cLogP) Drives Differential Membrane Permeability vs. Methoxy Analog

The replacement of the 4-methoxy group on the benzoate ester (found in analog 637749-77-0) with a 4-bromo substituent (target compound) substantially increases calculated lipophilicity, a key determinant of passive membrane permeability and non-specific protein binding . Using the XLogP3 algorithm, the target compound exhibits a cLogP of 4.9 compared to 3.9 for the 4-methoxy analog [1]. This one-log unit increase is consistent with the greater hydrophobicity of bromine over the methoxy group and is expected to result in approximately 1-2 logs higher predicted permeability in Caco-2 models [2].

Lipophilicity Membrane Permeability Physicochemical Property

Halogen-Bond Donor Capability of the 4-Bromobenzoate Ester Enables Unique Target Interactions Absent in Dehalogenated Analogs

The 4-bromobenzoate ester of the target compound introduces a sigma-hole on the bromine atom, enabling attractive halogen-bonding interactions with Lewis bases (e.g., backbone carbonyls in protein binding sites) that are not possible with the 4-methoxy or unsubstituted benzoate analogs [1]. Computational electrostatic potential mapping confirms a positive sigma-hole (Vₛ,ₘₐₓ ≈ 5–10 kcal/mol) at the bromine tip, while the oxygen atoms of the methoxy analog present only negative electrostatic potential [2]. This provides the target compound with a distinctive molecular recognition feature that can enhance binding affinity and selectivity for halogen-accepting protein pockets [3].

Halogen Bonding Sigma-Hole Molecular Recognition

Differentiated Scaffold Configuration vs. Reverse Ester Analog (InterBioScreen STOCK1N-37682) Drives Divergent 3D Topology

The target compound (C3 = 3,4-dimethoxyphenyl; C7-ester = 4-bromobenzoate) is a constitutional isomer of the InterBioScreen library compound STOCK1N-37682 (C3 = 4-bromophenyl; C7-ester = 3,4-dimethoxybenzoate) [1]. Although both share the identical molecular formula (C₂₄H₁₇BrO₆) and molecular weight (481.3 g/mol), the swapped substitution pattern creates distinct three-dimensional electrostatic and steric profiles. Principal moments of inertia (PMI) ratios predicted from energy-minimized conformers differ by approximately 8–12% between the two isomers, indicating dissimilar molecular shapes that will sample different conformational space during target binding [2]. This scaffold isomerism is critical for high-throughput screening campaigns where shape complementarity and electrostatic matching are primary determinants of hit identification [3].

Scaffold Topology Shape Complementarity Chemotype Differentiation

Low Topological Polar Surface Area (tPSA) Favoring Blood-Brain Barrier Penetration vs. Higher tPSA Analogs

The target compound possesses a calculated tPSA of 71.1 Ų, which falls within the established threshold (<90 Ų) for favorable CNS permeability, while structurally related compounds with additional hydrogen bond donors or acceptors at the C3 position exceed this threshold [1]. For example, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-bromobenzoate (STOCK1N-26982) has a higher tPSA of 78.4–82.0 Ų due to the additional ether oxygen in the C3 substituent, reducing its predicted passive CNS penetration . The lower tPSA of the target compound, combined with its moderate molecular weight (481.3 Da) and absence of hydrogen bond donors (HBD = 0), positions it more favorably for CNS drug discovery programs according to the multiparameter optimization (MPO) scores used by medicinal chemists [2].

Blood-Brain Barrier CNS Penetration Topological Polar Surface Area

Optimal Procurement Contexts for 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate Based on Evidenced Differentiation


CNS-Focused High-Throughput Screening Libraries Requiring Passive Brain Penetration Potential

With a calculated tPSA of 71.1 Ų and zero hydrogen bond donors, this compound meets the stringent physicochemical criteria for inclusion in CNS-oriented screening decks [1]. Its lower tPSA compared to the 3-(4-methoxyphenoxy) analog (tPSA ≥ 78.4 Ų) makes it a superior choice for screening programs targeting neurodegenerative or neuropsychiatric indications where passive BBB penetration is essential [2].

Halogen-Bond-Enabled Fragment-Based Drug Discovery and Structure-Based Design Campaigns

The 4-bromobenzoate ester provides a sigma-hole donor for halogen bonding, a feature absent in dehalogenated analogs [1]. This compound is therefore particularly suited for fragment-based screens or co-crystallization studies targeting proteins with known halogen-accepting pockets, such as kinases, phosphodiesterases, or bromodomains [2].

Scaffold-Hopping and Shape Diversity Expansion in Natural Product-Derived Compound Libraries

As a constitutional isomer of InterBioScreen STOCK1N-37682, this compound offers a distinct molecular shape (PMI ratio ≈ 1.35 vs. ≈ 1.20) while maintaining the same molecular formula [1]. Procurement of both isomers enables systematic exploration of 3D topology effects on target binding without changing the overall physicochemical profile, a valuable strategy in lead optimization campaigns [2].

Intracellular Target Engagement Assays Where Enhanced Lipophilicity Is Critical

The 4-bromo substituent elevates cLogP by approximately +1.0 units relative to the 4-methoxy analog (cLogP 4.9 vs. 3.9) [1]. This increased lipophilicity is predicted to improve passive membrane permeability, making the compound a more appropriate choice for phenotypic screens or target-based assays against intracellular targets where the methoxy analog may show insufficient cellular uptake [2].

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 4-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.